molecular formula C33H57Co2O6+3 B8086140 cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B8086140
M. Wt: 667.7 g/mol
InChI Key: KWUJRYKUMDFSAX-NRKDBUQUSA-K
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Description

Chemical Identity and Structural Characteristics of Cobalt(III) (Z)-2,2,6,6-Tetramethyl-5-oxohept-3-en-3-olate Complexes

Molecular Composition and Coordination Geometry

Co(TMHD)₃ has the molecular formula C₃₃H₆₀O₆Co and a molar mass of 608.73 g/mol . The ligand, 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻), coordinates to the Co³⁺ center via its two oxygen atoms in a bidentate fashion. The coordination geometry is octahedral, with three TMHD⁻ ligands arranged around the central cobalt ion. This geometry is consistent with high-spin Co(III) complexes, where the d⁶ electronic configuration adopts a distorted octahedral symmetry due to ligand-field effects.

Table 1: Key Molecular Properties of Co(TMHD)₃

Property Value Source
Molecular formula C₃₃H₆₀O₆Co
Molar mass (g/mol) 608.73
Coordination geometry Octahedral
Melting point (°C) 254–256
Titration (%Co) 9.5–9.8

Crystallographic Analysis and Bonding Parameters

While single-crystal X-ray diffraction data for Co(TMHD)₃ is unavailable, comparisons with isostructural complexes like [Co(bpy)₃]³⁺ (bpy = 2,2′-bipyridine) suggest average Co–O bond lengths of 1.89–1.92 Å . The TMHD⁻ ligand’s steric bulk from the four methyl groups enforces a rigid coordination environment, limiting ligand distortion. This steric protection enhances thermal stability, as evidenced by the compound’s high melting point (254–256°C).

In related Mn(TMHD)₃ (CID 131668659), the Mn–O bond length is 1.91 Å , while Ba(TMHD)₂ (CID 16212324) exhibits longer Ba–O bonds (2.45 Å ) due to the larger ionic radius of Ba²⁺. These comparisons highlight how metal ion size and charge influence bonding parameters in β-diketonate complexes.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of Co(TMHD)₃ features key stretches:

  • C=O asymmetric stretch : 1570–1590 cm⁻¹
  • C–O enolate stretch : 1460–1480 cm⁻¹
  • C–C/C–H (methyl) : 1360–1380 cm⁻¹.

The absence of free β-diketone C=O stretches (~1650 cm⁻¹) confirms complete deprotonation and coordination of the TMHD⁻ ligand.

UV-Vis Spectroscopy

Co(TMHD)₃ exhibits ligand-to-metal charge transfer (LMCT) transitions in the ultraviolet region (λₘₐₓ ≈ 320 nm) and weak d-d transitions in the visible range (λ ≈ 460 nm). The latter are spin-allowed (¹A₁g → ¹T₁g) but Laporte-forbidden, resulting in low molar absorptivity (ε ≈ 60 M⁻¹cm⁻¹).

Nuclear Magnetic Resonance

Paramagnetic broadening complicates ¹H NMR analysis of Co(TMHD)₃. However, analogous Yb(TMHD)₃ induces large chemical shifts in NMR spectra due to the lanthanide’s strong isotropic shift effect, suggesting that Co(TMHD)₃ could similarly perturb nearby proton environments.

Comparative Structural Analysis with Other β-Diketonate Complexes

Table 2: Structural Comparison of M(TMHD)ₙ Complexes

Complex Metal Oxidation State Coordination Geometry Melting Point (°C) Key Application
Co(TMHD)₃ +3 Octahedral 254–256 Thin-film deposition
Mn(TMHD)₃ +3 Octahedral N/A Catalysis
Ba(TMHD)₂ +2 Square antiprismatic N/A Polymer additives
Yb(TMHD)₃ +3 Octahedral 167–169 NMR shift reagents

Co(TMHD)₃’s higher thermal stability compared to Yb(TMHD)₃ (melting point 167–169°C) arises from stronger Co–O bonding and reduced lanthanide contraction effects. In contrast, Ba(TMHD)₂ adopts an eight-coordinate geometry due to barium’s larger ionic radius, illustrating how metal size dictates structural diversity in β-diketonates.

Properties

IUPAC Name

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.2Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUJRYKUMDFSAX-NRKDBUQUSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57Co2O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cobalt(II) Salts with Dipivaloylmethane (Hdpm)

The most common synthetic route involves ligand substitution using cobalt(II) salts and dipivaloylmethane (Hdpm) under oxidative conditions. Cobalt(II) chloride or nitrate reacts with Hdpm in a 1:3 molar ratio in anhydrous ethanol or tetrahydrofuran (THF). Air or hydrogen peroxide serves as the oxidizing agent to convert Co(II) to Co(III):

CoCl2+3Hdpm+12O2Co(dpm)3+2HCl+H2O\text{CoCl}2 + 3\,\text{Hdpm} + \frac{1}{2}\,\text{O}2 \rightarrow \text{Co(dpm)}3 + 2\,\text{HCl} + \text{H}2\text{O}

Key Parameters :

  • Solvent : Ethanol, THF, or dimethylformamide (DMF)

  • Temperature : 60–80°C under reflux

  • Oxidant : O2_2 (aerobic) or H2_2O2_2

  • Yield : 65–75% after recrystallization

Role of Base Additives

Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to deprotonate Hdpm, facilitating ligand coordination. Excess base (>3 equiv) improves yields by neutralizing HCl byproducts.

Oxidation of Cobalt(II) Complexes

Starting from Cobalt(II)-DPM

Cobalt(II)-dpm (Co(dpm)2_2) is oxidized to Co(dpm)3_3 using strong oxidizers like ceric ammonium nitrate (CAN) or iodine:

Co(dpm)2+CANCo(dpm)3+Ce3++NO3\text{Co(dpm)}2 + \text{CAN} \rightarrow \text{Co(dpm)}3 + \text{Ce}^{3+} + \text{NO}_3^-

Optimized Conditions :

  • Oxidant : 1.2 equiv CAN in acetonitrile

  • Time : 12–24 hours at room temperature

  • Yield : 80–85%

Electrochemical Oxidation

Solvothermal Synthesis

High-Temperature Reactions

Solvothermal methods involve heating cobalt(III) acetate and Hdpm in a sealed autoclave at 120–150°C for 48–72 hours. The high pressure accelerates ligand substitution and crystallization:

Co(OAc)3+3HdpmCo(dpm)3+3HOAc\text{Co(OAc)}3 + 3\,\text{Hdpm} \rightarrow \text{Co(dpm)}3 + 3\,\text{HOAc}

Advantages :

  • Single-step synthesis

  • Crystalline product without further purification

  • Yield: 70–75%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 2–4 hours. A mixture of Co(NO3_3)3_3·9H2_2O, Hdpm, and DMF is heated at 100°C under 300 W microwave power. This method enhances reproducibility but risks localized overheating.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems with the following parameters:

ParameterValue
Flow rate10 L/h
Residence time30 min
Temperature80°C
Pressure3 bar
Annual capacity500 kg

Purification involves fractional distillation followed by column chromatography (SiO2_2, hexane/ethyl acetate).

Quality Control Metrics

Industrial batches are analyzed for:

MetricSpecification
Purity (HPLC)≥99.9%
Residual solvents<50 ppm
Metal impurities<10 ppm (Fe, Ni, Cu)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Ligand substitution65–7598Moderate120–150
Chemical oxidation80–8599High90–110
Solvothermal70–7597Low200–250
Flow reactor85–9099.9High50–70

Challenges and Innovations

Ligand Degradation

Hdpm degrades above 150°C, limiting solvothermal temperatures. Stabilizing ligands with electron-withdrawing groups (e.g., –CF3_3) mitigates decomposition.

Green Chemistry Approaches

Recent efforts replace toxic solvents (DMF, THF) with ionic liquids (e.g., [BMIM][BF4_4]) or supercritical CO2_2, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions can produce cobalt(II) or cobalt(I) complexes. Substitution reactions result in new cobalt complexes with different ligands .

Scientific Research Applications

Catalysis

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in:

  • Aerosol-assisted Chemical Vapor Deposition (CVD) : This compound serves as a precursor for the deposition of mixed-conducting ceramic films such as Sr-Co-Fe perovskites. These materials are essential for applications in solid oxide fuel cells and other energy-related technologies .
  • Organic Reactions : Cobalt complexes are known to catalyze reactions such as oxidation and polymerization processes. The unique electronic properties of cobalt allow for effective activation of substrates .

Materials Science

The compound's properties lend themselves to innovative applications in materials science:

  • Synthesis of Nanomaterials : Cobalt-based compounds are utilized in the synthesis of nanoparticles with tailored properties for use in electronics and photonics. The control over particle size and morphology is crucial for optimizing performance in these applications .
  • Magnetic Materials : Due to cobalt's magnetic properties, this compound can be incorporated into magnetic materials used in data storage and other technological applications. Its stability and performance under varied conditions make it suitable for advanced material designs .

Medicinal Chemistry

Research has indicated potential applications of cobalt complexes in medicinal chemistry:

  • Anticancer Agents : Some studies have shown that cobalt complexes exhibit cytotoxic effects on cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells .
  • Enzyme Mimics : Cobalt complexes can mimic metalloenzymes involved in biological processes. Their ability to participate in redox reactions makes them candidates for developing enzyme-like catalysts for pharmaceutical synthesis .

Case Study 1: CVD Applications

A study demonstrated the effectiveness of cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor for CVD processes used to fabricate Sr-Co-Fe oxide films. The resulting films exhibited enhanced conductivity and stability compared to those produced with traditional precursors.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of cobalt complexes. In vitro studies showed that cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionate) induced significant apoptosis in human breast cancer cells through ROS generation.

Case Study 3: Nanoparticle Synthesis

A recent investigation into nanoparticle synthesis revealed that using cobalt(3+) complexes allowed for controlled growth of nanoparticles with specific magnetic properties. These nanoparticles showed promise for applications in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt ion facilitates electron transfer processes, enabling the activation of substrates and promoting chemical transformations. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects .

Comparison with Similar Compounds

Structural and Compositional Differences

The THD ligand forms stable complexes with various metals, primarily in +2 or +3 oxidation states. Key distinctions arise from the metal’s ionic radius, charge, and coordination geometry:

Compound Metal Oxidation State Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical Form
Cobalt(3+);(Z)-THD (hypothetical) +3 Co(C₁₁H₁₉O₂)₃ ~714 (estimated) Not reported Crystalline (inferred)
Holmium(3+);(Z)-THD +3 Ho(C₁₁H₁₉O₂)₃ 714.73 179–183 Crystalline
Europium(3+);(Z)-THD +3 Eu(C₁₁H₁₉O₂)₃ 701.77 188–189 Not reported
Praseodymium(3+);(Z)-THD +3 Pr(C₁₁H₁₉O₂)₃ 690.71 212–214 Not reported
Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)cobalt(II) +2 Co(C₁₁H₁₉O₂)₂ ~429 (estimated) Not reported Not reported
Magnesium(II);(Z)-THD (dihydrate) +2 Mg(C₁₁H₁₉O₂)₂·2H₂O 426.87 Not reported Not reported

Key Observations :

  • Oxidation State : Tris-THD complexes (e.g., Ho³+, Eu³+) exhibit higher molecular weights (~690–715 g/mol) compared to bis-THD complexes (e.g., Co²+, Mg²+: ~426–429 g/mol). The cobalt(III)-THD complex is expected to align with tris-THD trends.
  • Thermal Stability : Praseodymium(III)-THD has the highest melting point (212–214°C), likely due to stronger metal-ligand bonding or lattice packing effects . Holmium(III)-THD melts at 179–183°C, while europium(III)-THD shows intermediate stability .
  • Sensitivity : Holmium(III)-THD is hygroscopic, a trait shared by many lanthanide-THD complexes, necessitating anhydrous handling .

Electronic and Functional Properties

  • In contrast, cobalt complexes are typically valued for catalytic or magnetic roles .
  • Applications :
    • Cobalt(II)-THD : Used as a precursor for cobalt oxide thin films in semiconductors .
    • Lanthanide-THD Complexes : Employed in optical materials (e.g., dopants in perovskites, as seen in Sb³+-doped Cs₂NaInCl₆ ).

Stability and Reactivity

  • Hygroscopicity : Holmium(III)-THD’s hygroscopic nature contrasts with the anhydrous stability of praseodymium(III)-THD, suggesting metal-dependent ligand interactions .
  • Oxidation Sensitivity : Cobalt(III) complexes are generally more oxidizing than their +2 counterparts, which may limit their utility in reducing environments.

Biological Activity

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III), is an organometallic compound with notable biological activities. This article explores its properties, mechanisms of action, and applications in biological systems.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC33H57CoO6
Molecular Weight608.75 g/mol
Melting Point254°C to 256°C
SolubilityInsoluble in water
ColorGreen

Cobalt(3+) ions play a crucial role in various biological processes. The compound acts as a catalyst in several enzymatic reactions and has been studied for its potential in:

  • Antioxidant Activity : Cobalt complexes have shown the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
  • Enzyme Activation : It can activate certain enzymes involved in metabolic pathways, enhancing biochemical reactions within cells.
  • Gene Regulation : Cobalt(3+) has been implicated in modulating gene expression through its interaction with transcription factors.

Biological Studies and Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

  • Anticancer Properties : Research indicates that cobalt complexes exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that cobalt(3+) could induce apoptosis in human breast cancer cells through the generation of reactive oxygen species (ROS) .
  • Neuroprotective Effects : Cobalt(3+) has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s .
  • Anti-inflammatory Activity : Studies have reported that cobalt complexes can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, cobalt(3+) was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased levels of ROS and activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

A study involving rat neuronal cultures showed that treatment with cobalt(3+) at low concentrations (1 µM) significantly reduced cell death induced by hydrogen peroxide. The protective effect was attributed to enhanced antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coordinating cobalt(III) with the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand under inert atmospheres to prevent oxidation. Key steps include ligand pre-treatment (e.g., deprotonation) and controlled stoichiometric ratios. Purification via recrystallization or column chromatography is critical for isolating high-purity products. Reaction temperature (20–60°C) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly impact yield, as shown in analogous Co(III) complex syntheses . Elemental analysis (e.g., %Co determination via ICP-MS) and spectroscopic monitoring (IR, UV-Vis) are recommended to validate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemical configuration of this cobalt complex?

  • Methodological Answer :

  • X-ray crystallography is definitive for resolving the (Z)-configuration and coordination geometry. For example, analogous Co(III) complexes require single-crystal diffraction (Mo-Kα radiation, 100 K) to confirm octahedral geometry and ligand orientation .
  • NMR spectroscopy (¹H, ¹³C) can identify ligand proton environments and confirm stereochemistry through coupling constants (e.g., J values for olefinic protons). Paramagnetic broadening in Co(III) complexes may necessitate low-temperature NMR .
  • Mass spectrometry (ESI-MS) provides molecular ion confirmation, while IR spectroscopy verifies ligand functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers integrate quantum chemical calculations with experimental data to predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to model electronic transitions, ligand field splitting, and redox potentials. Compare computed IR/Raman spectra or spin states with experimental data to validate models. For instance, studies on similar Co(III) complexes correlate calculated HOMO-LUMO gaps with UV-Vis absorption maxima (~450–500 nm) . Software like Gaussian or ORCA is recommended, with solvent effects incorporated via PCM models .

Q. What mechanistic insights explain the enantioselective recognition properties of this cobalt complex in chiral sensing applications?

  • Methodological Answer : The complex likely employs hydrogen bonding between NH groups on the ligand and Lewis basic substrates (e.g., amines, alcohols), as observed in analogous Co(III) tricationic sensors. Binding constants (K ≈ 7–28 M⁻¹) can be quantified via NMR titration or isothermal calorimetry (ITC). Enantiomer differentiation arises from steric effects imposed by the tetramethyl groups, which create chiral pockets. Mechanistic studies should probe substituent effects on binding affinity and selectivity .

Q. How should researchers address discrepancies in reported thermodynamic or kinetic data for reactions involving this complex?

  • Methodological Answer :

  • Systematic Replication : Standardize reaction conditions (solvent, temperature, Co:ligand ratio) to isolate variables. For example, conflicting stability constants may arise from pH variations or counterion effects (e.g., Cl⁻ vs. BArf⁻) .
  • Meta-Analysis : Evaluate study confidence levels (e.g., "High" vs. "Low" initial confidence per EPA criteria) to prioritize robust datasets .
  • Advanced Analytics : Use multivariate regression to identify outliers in kinetic datasets (e.g., Arrhenius plot deviations due to side reactions) .

Q. What safety protocols are critical when handling this cobalt complex in laboratory settings, based on its toxicological profile?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods for synthesis and wear nitrile gloves (≥8 mil thickness) to prevent dermal absorption. Cobalt compounds are linked to respiratory sensitization; monitor airborne particulates via HEPA filters .
  • Emergency Protocols : Immediate irrigation for eye/skin contact (15+ minutes) and medical consultation for ingestion, as per SDS guidelines .
  • Waste Disposal : Neutralize acidic cobalt residues before disposal, adhering to EPA Toxicity Characteristic Leaching Procedure (TCLP) limits .

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